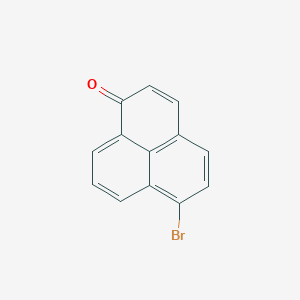

6-Bromo-1H-phenalen-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromophenalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrO/c14-11-6-4-8-5-7-12(15)10-3-1-2-9(11)13(8)10/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIMLSHIOASQSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-1H-phenalen-1-one

Abstract

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process: first, the synthesis of the 1H-phenalen-1-one core, followed by regioselective electrophilic bromination.

Step 1: Synthesis of 1H-phenalen-1-one (Parent Compound)

The parent compound is synthesized via a Friedel-Crafts acylation of naphthalene with cinnamoyl chloride, followed by an acid-catalyzed cyclization and aromatization.[1]

Experimental Protocol:

-

Dissolve naphthalene (960 mg, 7.5 mmol) and cinnamoyl chloride (1.25 g) in dichloromethane (CH₂Cl₂, 7.5 mL) in a flask.

-

Cool the mixture in an ice bath for 10 minutes.

-

Slowly add aluminum chloride (AlCl₃, 3 g) to the cooled mixture.

-

Stir the reaction mixture for 10 minutes at 4°C.

-

The reaction can be expedited using microwave irradiation, which has been shown to reduce reaction time significantly.[1]

-

Upon completion, the reaction is worked up to yield the crude 1H-phenalen-1-one, which can be purified by column chromatography.

Step 2: Proposed Bromination of 1H-phenalen-1-one

Direct bromination of the 1H-phenalen-1-one core is proposed to yield the 6-bromo derivative. The electron-withdrawing nature of the carbonyl group directs electrophilic substitution to the 5- and 7-positions, and to a lesser extent, the 6- and 8-positions on the outer rings. Precise control of reaction conditions is crucial for achieving regioselectivity.

Proposed Experimental Protocol:

-

Dissolve 1H-phenalen-1-one (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).

-

Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.

-

The reaction may require a catalytic amount of a radical initiator like AIBN if proceeding via a free-radical pathway, or a Lewis acid if proceeding via electrophilic substitution.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. This involves a suite of analytical techniques.

Physicochemical Properties

While experimental data for this compound is not available in the cited literature, the following table summarizes key properties of the parent compound and a related bromo-derivative for reference.

| Property | 1H-phenalen-1-one | 2-(Bromomethyl)-1H-phenalen-1-one | This compound (Calculated) |

| Molecular Formula | C₁₃H₈O | C₁₄H₉BrO | C₁₃H₇BrO |

| Molecular Weight | 180.20 g/mol | 273.13 g/mol | 259.11 g/mol |

| Appearance | Yellow Powder | Bright Yellow Powder[1] | Expected to be a yellow solid |

Spectroscopic Data

The following tables present the ¹H NMR, ¹³C NMR, and IR data for related phenalenone derivatives to provide an expected range for the characterization of the 6-bromo isomer.[1][2]

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

| Compound | δ (ppm) and Multiplicity |

| 2-(Methoxymethyl)-1H-phenalen-1-one [1] | 8.64 (dd, J=0.8, 7.4 Hz, 1H), 8.20 (d, J=8.0 Hz, 1H), 8.00 (d, J=8.3 Hz, 1H), 7.82 (s, 1H), 7.77 (t, J=7.6 Hz, 1H), 7.77 (d, J=7.0 Hz, 1H), 7.59 (dd, J=7.3, 8.0 Hz, 1H), 4.55 (d, J=1.2 Hz, 2H), 3.56 (s, 3H) |

| 2-(Bromomethyl)-1H-phenalen-1-one [1] | 8.69 (dd, J=0.8, 7.5 Hz, 1H), 8.22 (d, J=8.1 Hz, 1H), 8.05 (d, J=8.3 Hz, 1H), 7.92 (s, 1H), 7.81 (m, 2H), 7.62 (dd, J=7.4, 8.0 Hz, 1H), 4.56 (s, 2H) |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

| Compound | δ (ppm) |

| 2-(Methoxymethyl)-1H-phenalen-1-one [1] | 184.44, 137.30, 136.72, 134.91, 132.03, 131.39, 131.33, 130.39, 129.21, 127.72, 127.07, 127.01, 126.79, 69.37, 59.02 |

| 2-(Bromomethyl)-1H-phenalen-1-one [2] | 183.32, 141.36, 136.36, 135.34, 132.52, 132.27, 132.20, 131.28, 129.25, 127.61, 127.56, 127.45, 127.01, 28.34 |

Table 3: Fourier-Transform Infrared (FT-IR) Data

| Compound | Key Peaks (ν, cm⁻¹) |

| 2-(Methoxymethyl)-1H-phenalen-1-one [1] | 2974, 2935, 2830 (Aromatic C-H st.), 1630, 1571, 1507 (C=O st., C=C st.) |

| 2-(Bromomethyl)-1H-phenalen-1-one [2] | 3038, 2977 (Aromatic C-H st.), 1635, 1621, 1595, 1568, 1507 (C=O st., C=C st.) |

| Expected for this compound | Aromatic C-H stretching (~3000-3100), strong C=O stretch (~1630-1650), C=C aromatic stretches (~1500-1600), and a C-Br stretch in the fingerprint region (~500-600). |

Mechanism of Action: Photosensitization

Phenalenones function as photosensitizers by absorbing light and transferring that energy to molecular oxygen to create highly reactive singlet oxygen (¹O₂), a key mediator of phototoxicity.

Protocol for Singlet Oxygen Quantum Yield Measurement: The singlet oxygen quantum yield (ΦΔ) is typically measured relative to a standard photosensitizer with a known yield (e.g., unsubstituted 1H-phenalen-1-one, ΦΔ ≈ 0.98).[1] This can be done by direct measurement of the ¹O₂ phosphorescence at ~1270 nm or indirectly by using a chemical quencher that reacts with singlet oxygen.

References

Unlocking Photodynamic Potential: A Technical Guide to the Singlet Oxygen Quantum Yield of 6-Bromo-1H-phenalen-1-one

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the singlet oxygen quantum yield of 6-Bromo-1H-phenalen-1-one. This document outlines the photophysical properties, experimental protocols for determining singlet oxygen generation, and the underlying mechanisms of photosensitization, positioning this compound and its derivatives as potent agents for photodynamic therapy (PDT) and other applications reliant on controlled reactive oxygen species generation.

Introduction: The Promise of Phenalenone-Based Photosensitizers

1H-phenalen-1-one (PN), a polycyclic aromatic hydrocarbon, is a highly efficient Type II photosensitizer, renowned for its near-unity singlet oxygen quantum yield (ΦΔ) across a broad range of solvents.[1][2] This inherent efficiency makes the phenalenone scaffold a compelling starting point for the development of novel photosensitizers. The core mechanism involves the absorption of light, leading to an excited singlet state, followed by efficient intersystem crossing to a triplet excited state. This triplet state then transfers its energy to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in photodynamic therapy.[1]

The introduction of a bromine atom at the 6-position of the phenalenone core is a strategic modification. The "heavy-atom effect" introduced by bromine is known to enhance the rate of intersystem crossing, a critical step for efficient singlet oxygen production.[1] While a specific, experimentally determined singlet oxygen quantum yield for this compound is not prominently available in the reviewed literature, the photophysical data of closely related brominated phenalenone derivatives strongly suggest a high efficiency. This guide synthesizes available data to provide a comprehensive overview and robust estimation.

Quantitative Data on Singlet Oxygen Quantum Yield

The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of generating singlet oxygen after light absorption. For the parent compound, 1H-phenalen-1-one, this value is consistently reported to be near unity. The introduction of substituents can modulate this property. Below is a summary of the singlet oxygen quantum yields for 1H-phenalen-1-one and several of its derivatives, providing a basis for estimating the performance of this compound.

| Compound Name | Substitution Pattern | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| 1H-Phenalen-1-one (PN) | Unsubstituted | Chloroform | 0.98 | [3][4] |

| 1H-Phenalen-1-one (PN) | Unsubstituted | 1,4-Dioxane | 0.99 ± 0.05 | [2] |

| 1H-Phenalen-1-one (PN) | Unsubstituted | N,N'-dimethylacetamide | 0.87 ± 0.05 | [2] |

| 9-Hydroxy-1H-phenalen-1-one | 9-hydroxy | DMSO | ~1.0 | [1] |

| 9-Methoxy-1H-phenalen-1-one | 9-methoxy | DMSO | 0.61 | [1] |

| 2-Bromo-9-methoxy-1H-phenalen-1-one | 2-bromo, 9-methoxy | DMSO | 0.88 | [1] |

| 6-Amino-1H-phenalen-1-one | 6-amino | DMSO | 0.11 | [1] |

| 2,5-Dibromo-6-amino-1H-phenalen-1-one | 2,5-dibromo, 6-amino | DMSO | 0.58 | [1] |

| This compound | 6-bromo | Various | Estimated to be high (likely >0.9) | Inference |

Based on the principle of the heavy-atom effect and the high quantum yield of the parent compound, the singlet oxygen quantum yield of this compound is anticipated to be high, likely approaching unity. The bromine atom is expected to maintain or even enhance the efficiency of intersystem crossing.

Experimental Protocols

The determination of the singlet oxygen quantum yield is crucial for characterizing a photosensitizer. The most common methods are direct detection of singlet oxygen's phosphorescence and indirect methods involving chemical trapping.

Direct Method: Time-Resolved Near-Infrared Phosphorescence

This method is considered the most reliable as it directly measures the emission from singlet oxygen.

Principle: Singlet oxygen emits a characteristic phosphorescence at approximately 1270 nm upon relaxation to its ground state. The intensity of this emission is directly proportional to the amount of singlet oxygen generated.

Methodology:

-

Sample Preparation: A solution of the photosensitizer (e.g., this compound) and a reference photosensitizer with a known ΦΔ (e.g., 1H-phenalen-1-one, ΦΔ = 0.98 in CHCl₃) are prepared in the same solvent. The concentrations are adjusted to have similar absorbance at the excitation wavelength.[3][4]

-

Excitation: The sample is excited with a pulsed laser at a wavelength where both the sample and the reference absorb.

-

Detection: A time-resolved detection system, typically a liquid nitrogen-cooled germanium detector, is used to measure the phosphorescence signal at 1270 nm.

-

Data Analysis: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated relative to the reference (ΦΔ_ref) using the following equation:

ΦΔ_sample = ΦΔ_ref * (I_sample / I_ref) * (A_ref / A_sample)

where I is the initial intensity of the phosphorescence signal and A is the absorbance of the solution at the excitation wavelength.

Indirect Method: Chemical Trapping

This method relies on the reaction of singlet oxygen with a chemical acceptor, leading to a measurable change in the acceptor's concentration.

Principle: A singlet oxygen acceptor (e.g., 9,10-diphenylanthracene, DPA) reacts with singlet oxygen in a [4+2] cycloaddition to form an endoperoxide. This reaction leads to a decrease in the characteristic absorbance of the acceptor.

Methodology:

-

Sample Preparation: A solution containing the photosensitizer and the chemical acceptor (DPA) is prepared in an oxygen-saturated solvent.

-

Irradiation: The solution is irradiated with a light source at a wavelength where the photosensitizer absorbs but the acceptor does not.

-

Monitoring: The decrease in the absorbance of the acceptor is monitored over time using a UV-Vis spectrophotometer.

-

Data Analysis: The rate of acceptor degradation is proportional to the singlet oxygen production. The relative quantum yield is determined by comparing the rate of degradation to that observed with a reference photosensitizer under identical conditions.

Visualized Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the mechanism of singlet oxygen generation and a typical experimental workflow.

Caption: Mechanism of Type II Photosensitization.

Caption: Experimental Workflow for Direct ¹O₂ Quantum Yield Measurement.

Conclusion

This compound stands as a promising photosensitizer, building upon the exceptional photophysical properties of the parent phenalenone molecule. The incorporation of bromine via the heavy-atom effect is a well-established strategy for ensuring a high singlet oxygen quantum yield. While further direct experimental validation of ΦΔ for this specific compound is warranted, the available data from analogous structures provide a strong foundation for its application in photodynamic therapy, photocatalysis, and other fields requiring precise control over singlet oxygen generation. The protocols and data presented in this guide offer a comprehensive starting point for researchers to harness the potential of this and related phenalenone derivatives.

References

- 1. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merit.url.edu [merit.url.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Bromo-1H-phenalen-1-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and emission spectra of 6-Bromo-1H-phenalen-1-one. Due to the limited availability of specific experimental data for this particular derivative, this document leverages findings from closely related phenalenone compounds to project its spectroscopic properties. The methodologies for key experiments are detailed to enable researchers to conduct their own analyses.

Core Photophysical Characteristics

1H-phenalen-1-one and its derivatives are polycyclic aromatic ketones known for their unique photophysical properties, which are of significant interest in the fields of photosensitizers for photodynamic therapy and fluorescent probes. The introduction of a bromine atom at the 6-position of the phenalenone core is expected to influence its electronic transitions, primarily due to the heavy-atom effect and electronic perturbations.

Generally, phenalenone derivatives exhibit two principal absorption bands: a higher energy band between 240 and 260 nm attributed to a π → π* transition, and a lower energy band in the 330 to 430 nm range corresponding to an n → π* transition.[1][2] The fluorescence quantum yields of most phenalenone derivatives are typically very low, often less than 1% of that of quinine sulfate.[1]

Projected Spectroscopic Data

| Compound | Absorption Maxima (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Maxima (λ_em) (nm) | Solvent |

| 1H-phenalen-1-one | ~360 | 10,000 | - | PBS with 1% DMSO |

| 2,5-dibromo-6-amino-1H-phenalen-1-one (OE19) | 525 | Not Reported | 600-700 | DMSO |

Data for 1H-phenalen-1-one and OE19 are sourced from a study on phenalenone derivatives for photodynamic therapy.[3]

Experimental Protocols

The following are detailed methodologies for conducting absorption and emission spectroscopy on phenalenone derivatives, based on established laboratory practices.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_max) and molar extinction coefficients (ε) of this compound.

Instrumentation: A dual-beam UV-Vis spectrophotometer is required.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform, dimethyl sulfoxide) of known concentration.

-

Serial Dilutions: Perform serial dilutions to obtain a range of concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

-

Spectral Acquisition: Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm. Use the pure solvent as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). The molar extinction coefficient (ε) can be calculated at each λ_max using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Fluorescence Emission Spectroscopy

Objective: To determine the fluorescence emission spectrum and quantum yield of this compound.

Instrumentation: A spectrofluorometer equipped with a xenon lamp and a suitable detector is necessary.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

Emission Spectrum Acquisition: Excite the sample at its longest wavelength absorption maximum (λ_abs). Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.

-

Quantum Yield Determination (Relative Method):

-

Select a standard fluorescent dye with a known quantum yield that absorbs at a similar wavelength to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield (Φ_s) of the sample using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (η_s² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and the standard, respectively.

-

Logical Workflow and Diagrams

The following diagrams illustrate the experimental workflow and the fundamental principles of absorption and emission spectroscopy.

Caption: Workflow for spectroscopic analysis of this compound.

Caption: Simplified Jablonski diagram illustrating electronic transitions.

References

- 1. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Access to Bromo-Phenalenones: A Technical Guide to Their Synthesis, Characterization, and Biological Activity

A comprehensive review of the scientific literature reveals no definitive evidence of the natural occurrence of bromo-phenalenones. These compounds are primarily accessible through synthetic methodologies, leveraging the reactivity of the parent phenalenone core. This guide provides an in-depth overview of the synthesis, spectroscopic characterization, and reported biological activities of synthetic bromo-phenalenone derivatives, tailored for researchers, scientists, and drug development professionals.

Introduction to Phenalenones and their Brominated Analogs

Phenalenones are a class of polycyclic aromatic compounds characterized by a 1H-phenalen-1-one backbone. While the core phenalenone structure is found in some natural products from plants and fungi, exhibiting a range of biological activities, the introduction of a bromine atom onto this scaffold is a synthetic modification. This halogenation can significantly influence the physicochemical properties and biological efficacy of the parent molecule, making bromo-phenalenones interesting candidates for further investigation in medicinal chemistry and materials science.

Synthesis of Bromo-Phenalenones

The synthesis of bromo-phenalenones typically involves the direct bromination of the phenalenone core or the introduction of a brominated side chain. One of the most commonly synthesized derivatives is 2-(bromomethyl)-1H-phenalen-1-one, a versatile intermediate for further functionalization.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-1H-phenalen-1-one

This protocol details the synthesis of 2-(bromomethyl)-1H-phenalen-1-one from 1H-phenalen-1-one.

Materials:

-

1H-Phenalen-1-one (PN)

-

Paraformaldehyde

-

Glacial acetic acid

-

85% Phosphoric acid

-

48% Hydrobromic acid (HBr)

-

Sodium hydroxide (NaOH) solution (0.5 M)

-

Potassium carbonate (K₂CO₃), solid

-

Ice

-

Water

Procedure: [1]

-

Combine 1H-phenalen-1-one (9.02 g, 50 mmol), paraformaldehyde (27.5 g), glacial acetic acid (200 mL), and 85% phosphoric acid (125 mL) in a suitable reaction vessel.

-

Heat the mixture to 110 °C with stirring until all solids have dissolved.

-

Carefully add 48% hydrobromic acid (236 mL) to the reaction mixture.

-

Maintain the reaction temperature at 110 °C for 16 hours.

-

After 16 hours, allow the reaction to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 500 mL of an ice/water slurry.

-

Neutralize the solution by the dropwise addition of 0.5 M NaOH solution, followed by the careful addition of solid potassium carbonate until the solution is neutral.

-

The resulting precipitate is the crude 2-(bromomethyl)-1H-phenalen-1-one, which can be collected by filtration and purified by recrystallization or column chromatography.

Spectroscopic Characterization

The structural elucidation of bromo-phenalenones relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the precise substitution pattern of the bromine atom(s) on the phenalenone scaffold. The chemical shifts and coupling constants of the aromatic protons provide valuable information about their relative positions.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2-Bromo-1-phenylethanone | 8.01-7.97 (m, 2H), 7.64-7.59 (m, 1H), 7.53-7.48 (m, 2H), 4.46 (s, 2H) | 191.20, 133.89, 128.86, 128.80, 30.90 |

| 2-Bromo-1-(4-nitrophenyl)ethanone | 8.37-8.33 (m, 2H), 8.18-8.14 (m, 2H), 4.46 (s, 2H) | 189.85, 150.71, 138.34, 130.05, 124.03, 30.04 |

| 2-Bromo-1-phenyl-1-propanone | 8.04-8.01 (m, 2H), 7.61-7.57 (m, 1H), 7.51-7.47 (m, 2H), 5.30 (q, J = 6.5 Hz, 1H), 1.91 (d, J = 6.7 Hz, 3H) | 193.29, 134.00, 133.63, 128.87, 128.70, 41.42, 20.10 |

| 2-Bromo-1-(3-bromophenyl)ethanone | 7.38 (t, J = 7.9 Hz, 1H), 4.42 (s, 2H) | Not available |

Note: Data for bromo-phenalenones is limited in the literature. The table above includes data for related brominated ketones as a reference. Further research is needed to populate this table with a wider range of bromo-phenalenone derivatives.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. A characteristic feature in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks for the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule.[2][3][4]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. For bromo-phenalenones, characteristic absorption bands would be expected for the carbonyl group (C=O) of the ketone, the C=C bonds of the aromatic rings, and the C-Br bond. The exact positions of these bands can be influenced by the substitution pattern on the aromatic system.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (ketone) | 1680 - 1720 |

| C=C (aromatic) | 1450 - 1600 |

| C-Br | 500 - 600 |

This table provides general ranges. Specific values for bromo-phenalenones would require experimental data.

Biological Activity and Mechanism of Action

While data specifically on bromo-phenalenones is sparse, studies on the parent phenalenone molecule suggest that these compounds can act as photosensitizers in photodynamic therapy (PDT). Upon activation by light, they can generate reactive oxygen species (ROS), which are highly cytotoxic to cancer cells. This ROS production can induce apoptosis through both the extrinsic and intrinsic pathways.

Proposed Cytotoxic Mechanism of Bromo-Phenalenones

Based on the known mechanism of phenalenone-mediated photodynamic therapy, a proposed pathway for the cytotoxic action of bromo-phenalenones is the induction of apoptosis. This process is likely initiated by the generation of intracellular ROS, which can trigger a cascade of cellular events leading to programmed cell death.

Figure 1: Proposed signaling pathway for bromo-phenalenone-induced apoptosis.

Experimental and Logical Workflow

The investigation of bromo-phenalenones follows a logical progression from synthesis to biological evaluation. The following diagram outlines a typical workflow for researchers in this field.

Figure 2: General workflow for the synthesis and evaluation of bromo-phenalenones.

Conclusion

While bromo-phenalenones have not been identified from natural sources, their synthesis provides access to a class of compounds with potential applications in photodynamic therapy and other areas of medicinal chemistry. The protocols and data presented in this guide offer a foundational resource for researchers interested in exploring the synthesis, characterization, and biological activity of these intriguing synthetic molecules. Further research is warranted to expand the library of bromo-phenalenone derivatives and to fully elucidate their mechanisms of action and therapeutic potential.

References

- 1. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 6-Bromo-1H-phenalen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structural elucidation of 6-Bromo-1H-phenalen-1-one, a halogenated derivative of the photochemically active 1H-phenalen-1-one. The strategic application of spectroscopic and crystallographic techniques is paramount in unequivocally defining its molecular structure, a critical step in understanding its physicochemical properties and potential applications in materials science and drug development. While specific data for the 6-bromo derivative is not extensively published, this guide outlines the established protocols and expected outcomes based on the well-characterized parent compound and its analogues.

Spectroscopic and Crystallographic Data Summary

The structural confirmation of this compound relies on a suite of analytical techniques. The expected quantitative data from these analyses are summarized below.

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (δ 7.5-8.7 ppm), distinct splitting patterns influenced by the bromine substituent. |

| Coupling Constants (J) | Ortho, meta, and para couplings characteristic of the phenalenone ring system. | |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (δ ~183 ppm), aromatic carbons (δ 120-140 ppm), carbon bearing bromine at a downfield shift. |

| Mass Spec. | Molecular Ion Peak [M]⁺ | Isotopic pattern characteristic of a monobrominated compound (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| High-Resolution MS | Precise mass measurement to confirm the elemental composition (C₁₃H₇BrO). | |

| FT-IR | Wavenumber (ν) | Strong C=O stretch (~1640 cm⁻¹), C=C aromatic stretches (~1570-1600 cm⁻¹), C-Br stretch (~500-600 cm⁻¹). |

| X-ray Cryst. | Crystal System | Dependent on crystallization conditions. |

| Space Group | To be determined. | |

| Unit Cell Dimensions | To be determined. |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments in the structural elucidation of this compound are provided below. These protocols are based on established procedures for similar phenalenone derivatives.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule and establish connectivity through spin-spin coupling.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR Protocol:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Protocol:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

2D NMR (COSY, HSQC, HMBC) Protocols:

-

Perform Correlation Spectroscopy (COSY) to establish ¹H-¹H coupling networks.

-

Run Heteronuclear Single Quantum Coherence (HSQC) experiments to identify one-bond ¹H-¹³C correlations.

-

Conduct Heteronuclear Multiple Bond Correlation (HMBC) experiments to determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

Protocol:

-

Introduce the sample into the ion source (e.g., via electrospray ionization - ESI).

-

Acquire the mass spectrum in positive or negative ion mode.

-

Analyze the spectrum for the molecular ion peak and its characteristic isotopic pattern for bromine.

-

Perform high-resolution mass analysis to obtain the accurate mass and confirm the elemental formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

Protocol:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the carbonyl, aromatic C=C, and C-Br functional groups.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

Crystal Growth:

-

Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., dichloromethane/petroleum ether).[2]

Data Collection and Structure Refinement Protocol:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[3]

-

Process the diffraction data, including integration of reflection intensities and absorption correction.[3]

-

Solve the crystal structure using direct methods or Patterson methods.[3]

-

Refine the structural model using full-matrix least-squares on F².[3]

Visualizing the Elucidation Process

The logical workflow for the structural elucidation of this compound is depicted in the following diagram.

Caption: A flowchart illustrating the key stages in the structural determination of this compound.

This comprehensive approach, integrating various analytical techniques, ensures an unambiguous determination of the molecular structure of this compound, providing a solid foundation for further research and development.

References

Spectroscopic and Photochemical Profile of 6-Bromo-1H-phenalen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and photochemical properties of 6-Bromo-1H-phenalen-1-one, a halogenated derivative of the versatile phenalenone core structure. Phenalenones are a class of polycyclic aromatic ketones known for their unique photophysical properties and potential applications in materials science and medicine, particularly as photosensitizers in photodynamic therapy.[1][2] This document is intended to serve as a detailed resource for researchers and professionals engaged in the study and application of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.7 | dd | ~7.5, 1.0 | H-9 |

| ~8.2 | d | ~8.0 | H-2 or H-7 |

| ~8.0 | d | ~8.0 | H-2 or H-7 |

| ~7.8 | m | - | Aromatic Protons |

| ~7.6 | dd | ~8.0, 7.5 | H-8 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~183-185 | C=O (C-1) |

| ~140-142 | Quaternary Carbon |

| ~135-136 | Quaternary Carbon |

| ~131-133 | CH |

| ~130-132 | Quaternary Carbon |

| ~128-130 | CH |

| ~127-129 | C-Br (C-6) |

| ~126-128 | CH |

| ~125-127 | Quaternary Carbon |

| ~124-126 | CH |

| ~123-125 | CH |

| ~122-124 | Quaternary Carbon |

| ~120-122 | CH |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₇BrO |

| Molecular Weight | ~259.10 g/mol |

| Expected [M]⁺ and [M+2]⁺ Peaks | m/z ~258 and ~260 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes) |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1640-1660 | Strong | C=O stretch (conjugated ketone) |

| ~1580-1600 | Medium-Strong | Aromatic C=C stretch |

| ~1400-1500 | Medium | Aromatic C=C stretch |

| ~800-900 | Strong | C-H out-of-plane bending |

| ~600-700 | Medium | C-Br stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Solvent |

| ~350-370 | Common organic solvents (e.g., ethanol, acetonitrile) |

| ~250-270 | Common organic solvents (e.g., ethanol, acetonitrile) |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not explicitly available. However, established methods for the synthesis of phenalenone and its derivatives, along with standard spectroscopic techniques, can be adapted.

Synthesis of this compound (Proposed)

A plausible synthetic route involves the bromination of 1H-phenalen-1-one.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Procedure:

-

Preparation of 1H-phenalen-1-one: Synthesize 1H-phenalen-1-one from naphthalene and cinnamoyl chloride using a Friedel-Crafts acylation followed by cyclization, as described in the literature.[3]

-

Bromination: To a solution of 1H-phenalen-1-one in an inert solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).

-

Reaction: Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).

-

Work-up: After cooling, filter the reaction mixture and wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

Workflow for Spectroscopic Analysis

References

- 1. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 6-Bromo-1H-phenalen-1-one (CAS Number: 72736-07-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1H-phenalen-1-one, with the CAS number 72736-07-3, is a halogenated derivative of the polycyclic aromatic hydrocarbon 1H-phenalen-1-one. Phenalenones, in general, are recognized for their potent photosensitizing properties, making them a subject of significant interest in various fields, including photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the known properties, synthesis, biological activities, and suppliers of this compound, with a focus on its potential applications in research and drug development.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of its parent compound, 1H-phenalen-1-one, provide a useful reference point. The introduction of a bromine atom is expected to influence properties such as molecular weight, melting point, and spectroscopic characteristics.

| Property | Value | Reference |

| CAS Number | 72736-07-3 | Internal Data |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₃H₇BrO | [2] |

| Molecular Weight | 259.10 g/mol | [2] |

| Canonical SMILES | C1=CC2=C3C(=C(C=C2)Br)C=CC(=O)C3=C1 | Internal Data |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Note: The lack of specific experimental data for this compound highlights an area for further research.

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region, with chemical shifts influenced by the bromine substituent and the conjugated ketone system.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the thirteen carbon atoms of the phenalenone core, with the carbon atom attached to the bromine atom showing a characteristic shift.

Synthesis

A detailed experimental protocol for the specific synthesis of this compound was not found in the available literature. However, a general method for the synthesis of brominated phenalenone derivatives can be inferred from related syntheses. For instance, the synthesis of 2-(Bromomethyl)-1H-phenalen-1-one involves the reaction of 1H-phenalen-1-one with paraformaldehyde and hydrobromic acid in a mixture of glacial acetic acid and phosphoric acid.[3]

A plausible synthetic route to this compound could involve the direct bromination of 1H-phenalen-1-one using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent. The regioselectivity of this reaction would be a critical factor to control.

Biological Activity and Signaling Pathways

Phenalenone and its derivatives are well-documented as potent Type II photosensitizers, meaning they can generate cytotoxic singlet oxygen upon irradiation with light.[4] This property forms the basis of their application in photodynamic therapy (PDT) for the treatment of cancer and other diseases.

Studies on the parent compound, phenalenone, have shown that its photodynamic activity induces apoptosis (programmed cell death) in human tumor cells. This process is mediated through the activation of specific signaling pathways, namely the caspase-8 and p38 mitogen-activated protein kinase (p38-MAPK) pathways.[5]

Caspase-8 Signaling Pathway

The extrinsic apoptosis pathway is initiated by the activation of death receptors on the cell surface, leading to the recruitment and activation of caspase-8. Activated caspase-8 then initiates a downstream cascade of effector caspases, ultimately leading to the execution of apoptosis. The photodynamic action of phenalenones is believed to trigger this pathway.

References

- 1. 6-Bromo-1H-phenalene | C13H9Br | CID 46912022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 72736-07-3|this compound|BLD Pharm [bldpharm.com]

- 3. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 4. forskning.ruc.dk [forskning.ruc.dk]

- 5. Phenalenone-photodynamic therapy induces apoptosis on human tumor cells mediated by caspase-8 and p38-MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-Bromo-1H-phenalen-1-one in Photodynamic Therapy

Disclaimer: Direct experimental data for 6-Bromo-1H-phenalen-1-one in photodynamic therapy (PDT) is limited in publicly available literature. The following application notes and protocols are substantially based on research conducted on a closely related and well-characterized derivative, OE19 , which is a phenalenone containing an amine at the 6-position and bromine atoms at the 2- and 5-positions. These protocols provide a foundational framework for researchers investigating the potential of bromo-phenalenone derivatives in PDT.

Introduction

1H-phenalen-1-one (PN) is a potent Type II photosensitizer, demonstrating a near-unity quantum yield of singlet oxygen, a key cytotoxic agent in photodynamic therapy.[1] However, its utility in clinical applications is hampered by its absorption in the UV-A to violet spectral range and a lack of fluorescence for imaging-guided therapy. To overcome these limitations, research has focused on the synthesis of PN derivatives with red-shifted absorption spectra and enhanced photophysical properties.

Bromination of the phenalenone core, often in conjunction with the introduction of electron-donating groups, is a key strategy to enhance intersystem crossing and, consequently, singlet oxygen production via the heavy-atom effect. This document provides an overview of the application of bromo-phenalenone derivatives, with a specific focus on the principles and protocols derived from studies on the promising photosensitizer, OE19.

Photosensitizer Properties

The introduction of bromine and amine functionalities to the phenalenone scaffold in OE19 results in significantly altered and therapeutically favorable photophysical properties compared to the parent compound.

Table 1: Photophysical Properties of OE19 and Parent Compound (PN)

| Property | 1H-phenalen-1-one (PN) | OE19 (6-amino-2,5-dibromo-1H-phenalen-1-one) |

| Maximum Absorption (λmax) | ~360 nm | 525 nm (in DMSO) |

| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ | Not specified in provided results |

| Maximum Emission (λem) | Non-fluorescent | Red fluorescence |

| Singlet Oxygen Quantum Yield (ΦΔ) | Nearly 1.0 | Efficiently produced |

| Fluorescence Quantum Yield (Φf) | Negligible | Efficiently produced |

Data for OE19 is presented as described in the literature.[1]

Mechanism of Action

The primary mechanism of phototoxicity for bromo-phenalenone derivatives in PDT is the Type II pathway. Upon excitation with light of an appropriate wavelength, the photosensitizer transitions to an excited triplet state. Through intersystem crossing, it transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen then induces oxidative stress, damaging cellular components and leading to cell death through apoptosis or necrosis.[1]

References

Application Notes and Protocols: Antimicrobial Photodynamic Therapy with 6-Bromo-1H-phenalen-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 6-Bromo-1H-phenalen-1-one as a photosensitizer in antimicrobial photodynamic therapy (aPDT). This document is intended to guide researchers in the evaluation and application of this promising compound for the inactivation of a broad spectrum of microbial pathogens.

Introduction

Antimicrobial photodynamic therapy (aPDT) is an emerging and promising alternative to conventional antimicrobial treatments, offering a multi-target approach that minimizes the development of microbial resistance.[1] The therapy relies on the interplay of a non-toxic photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce microbial cell death.[1]

Phenalen-1-one and its derivatives have garnered significant attention as potent photosensitizers due to their near-unity singlet oxygen quantum yields.[2][3] The introduction of a bromine atom to the phenalen-1-one scaffold, as in this compound, is a strategic modification anticipated to enhance the photodynamic efficacy through the "heavy-atom effect," which promotes intersystem crossing to the triplet state and subsequent energy transfer to molecular oxygen.[2]

Photosensitizer Profile: this compound

While specific experimental data for this compound is not extensively available in the public domain, the known properties of the parent compound, phenalen-1-one, and the predictable effects of bromination provide a strong basis for its application in aPDT. Phenalen-1-one is a highly efficient Type II photosensitizer, and brominated derivatives are expected to maintain or exceed this high singlet oxygen quantum yield.[2][4]

Table 1: Photophysical and Photochemical Properties of Phenalenone Derivatives

| Compound | Absorption Maxima (λmax) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |

| Phenalen-1-one | ~360 nm | ≈ 1.0 | PBS (pH 7.4) | [2] |

| Brominated Phenalenone Derivatives | Expected red-shift from parent compound | Expected to be high (≥ 0.8) | Various | [2] |

Mechanism of Action

The antimicrobial action of this compound in aPDT is primarily mediated by the generation of singlet oxygen. The proposed signaling pathway is illustrated below.

Caption: Mechanism of antimicrobial photodynamic therapy with this compound.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of this compound in aPDT. Optimization may be required for specific microbial strains and experimental conditions.

Protocol 1: Synthesis of this compound

Workflow for Synthesis and Characterization:

Caption: General workflow for the synthesis and characterization of this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for aPDT

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound required for photodynamic inactivation of a microbial strain.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Bacterial culture in logarithmic growth phase (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)

-

96-well microtiter plates

-

Light source with an appropriate wavelength for excitation of the photosensitizer (e.g., LED array)

-

Plate reader for measuring optical density (OD)

Procedure:

-

Prepare a serial dilution of this compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microbial culture to a final concentration of approximately 10⁵ CFU/mL.

-

Include control wells:

-

Microbes only (no photosensitizer, no light)

-

Microbes with photosensitizer (no light - "dark toxicity" control)

-

Microbes with light exposure (no photosensitizer - "light toxicity" control)

-

-

Incubate the plate in the dark for a predetermined period (e.g., 30-60 minutes) to allow for photosensitizer uptake.

-

Expose the plate to the light source for a specific duration and at a defined irradiance.

-

Incubate the plate at the optimal growth temperature for the microorganism (e.g., 18-24 hours).

-

Determine the MIC as the lowest concentration of the photosensitizer that results in no visible growth (no turbidity) after incubation.

Table 2: Representative Data Structure for aPDT MIC Determination

| Microbial Strain | Photosensitizer Concentration (µM) | Light Dose (J/cm²) | Incubation Time (min) | Log₁₀ Reduction (CFU/mL) |

| S. aureus | X | Y | Z | |

| E. coli | X | Y | Z |

Protocol 3: In Vitro Log Reduction Assay

This protocol is used to quantify the antimicrobial efficacy of aPDT with this compound by determining the reduction in viable microbial cell counts.

Materials:

-

Same as for MIC determination

-

Phosphate-buffered saline (PBS)

-

Agar plates corresponding to the growth medium

Procedure:

-

Prepare test tubes with a standardized microbial suspension (e.g., 10⁷-10⁸ CFU/mL) in PBS or growth medium.

-

Add this compound to the desired final concentration.

-

Incubate in the dark for a specific period.

-

Irradiate the samples as described for the MIC assay.

-

Perform serial dilutions of the treated and control samples in PBS.

-

Plate the dilutions onto agar plates and incubate at the appropriate temperature until colonies are visible.

-

Count the number of colony-forming units (CFU) on each plate to determine the viable cell count (CFU/mL).

-

Calculate the log₁₀ reduction in CFU/mL compared to the untreated control.

Workflow for aPDT Efficacy Testing:

Caption: Experimental workflow for assessing the antimicrobial efficacy of aPDT.

Data Interpretation and Troubleshooting

-

High Dark Toxicity: If significant microbial death is observed in the "dark toxicity" control, the photosensitizer may possess intrinsic antimicrobial activity independent of light activation. This could be concentration-dependent.

-

Low Phototoxicity: If minimal microbial killing is observed after irradiation, consider optimizing the following parameters:

-

Photosensitizer Concentration: Increase the concentration of this compound.

-

Light Dose: Increase the irradiance or the duration of light exposure.

-

Incubation Time: A longer incubation period may be required for sufficient uptake of the photosensitizer by the microbial cells.

-

Wavelength: Ensure the light source wavelength corresponds to the absorption spectrum of the photosensitizer.

-

Conclusion

This compound holds significant potential as a highly effective photosensitizer for antimicrobial photodynamic therapy. Its anticipated high singlet oxygen quantum yield makes it a compelling candidate for the inactivation of a wide range of pathogenic microorganisms. The protocols provided herein offer a framework for the systematic evaluation of its aPDT efficacy. Further research is warranted to fully characterize its photophysical properties and to establish its in vivo efficacy and safety profile.

References

- 1. Frontiers | Insights Into Mechanisms of Antimicrobial Photodynamic Action Toward Biofilms Using Phenalen-1-One Derivatives as Photosensitizers [frontiersin.org]

- 2. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenalen-1-one-Mediated Antimicrobial Photodynamic Therapy: Antimicrobial Efficacy in a Periodontal Biofilm Model and Flow Cytometric Evaluation of Cytoplasmic Membrane Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

6-Bromo-1H-phenalen-1-one: Application Notes for Photocatalysis in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-Bromo-1H-phenalen-1-one as a highly efficient photosensitizer for a variety of applications in organic synthesis. Due to the heavy-atom effect of the bromine substituent, this derivative of 1H-phenalen-1-one is expected to exhibit an excellent singlet oxygen quantum yield, making it a powerful tool for photocatalytic reactions.

Photophysical Properties

This compound is anticipated to possess photophysical properties characteristic of an effective Type II photosensitizer. The introduction of a bromine atom onto the phenalenone core is known to enhance intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), which is crucial for efficient energy transfer to molecular oxygen to generate singlet oxygen (¹O₂).

| Property | Expected Value/Range | Notes |

| Absorption Maximum (λmax) | 350 - 400 nm | The exact maximum may vary depending on the solvent. The absorption spectrum of phenalenone derivatives typically shows two main bands. |

| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ | Strong absorption in the near-UV and visible regions is characteristic of the phenalenone chromophore. |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.8 - 1.0 | Phenalenone itself has a ΦΔ close to unity. The heavy-atom effect of bromine is expected to maintain or enhance this high quantum yield. |

| Fluorescence Quantum Yield (Φf) | Very low (< 0.05) | Efficient intersystem crossing to the triplet state leads to minimal fluorescence.[1] |

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the direct electrophilic bromination of 1H-phenalen-1-one. The regioselectivity will be directed by the existing carbonyl group and the overall electronic structure of the polycyclic aromatic system.

Experimental Protocol: Electrophilic Bromination

-

Dissolution: Dissolve 1H-phenalen-1-one (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) in a round-bottom flask protected from light.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Brominating Agent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a yellow solid.

Applications in Organic Synthesis

As a potent singlet oxygen generator, this compound is an ideal photosensitizer for a range of organic transformations.

[2+2] Cycloaddition of Alkenes

Singlet oxygen can react with electron-rich alkenes to form dioxetanes, which can then be converted to 1,2-diols.

-

Reactant Mixture: In a photoreactor tube, dissolve the alkene substrate (1.0 eq) and this compound (1-5 mol%) in a suitable solvent (e.g., acetonitrile, dichloromethane).

-

Oxygenation: Bubble oxygen through the solution for 15-20 minutes to ensure saturation.

-

Irradiation: While maintaining a slow stream of oxygen, irradiate the reaction mixture with a visible light source (e.g., blue LEDs, ~400 nm) at room temperature.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up and Reduction: After completion, concentrate the reaction mixture. The resulting dioxetane can be reduced to the corresponding 1,2-diol by treatment with a reducing agent like thiourea or triphenylphosphine.

-

Purification: Purify the diol product by column chromatography.

| Substrate | Product | Expected Yield |

| Tetramethylethylene | 2,3-Dimethyl-2,3-butanediol | High |

| Cyclopentene | cis-1,2-Cyclopentanediol | Moderate to High |

Oxidation of Sulfides to Sulfoxides

The selective oxidation of sulfides to sulfoxides can be achieved without over-oxidation to sulfones using singlet oxygen.

-

Reaction Setup: In a photoreactor tube, combine the sulfide (1.0 eq) and this compound (1-2 mol%) in a solvent like methanol or acetonitrile.

-

Oxygenation: Saturate the solution with oxygen by bubbling for 15 minutes.

-

Irradiation: Irradiate the mixture with visible light while maintaining an oxygen atmosphere.

-

Monitoring: Follow the disappearance of the starting sulfide by TLC or GC-MS.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the resulting sulfoxide by column chromatography.

| Substrate | Product | Expected Yield |

| Thioanisole | Methyl phenyl sulfoxide | High |

| Dibenzyl sulfide | Dibenzyl sulfoxide | High |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the use of this compound as a photosensitizer.

Caption: Mechanism of Type II photosensitization by this compound.

Caption: General workflow for a photocatalytic reaction using this compound.

References

Application Notes & Protocol: Measurement of Singlet Oxygen Generation by 6-Bromo-1H-phenalen-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen, plays a crucial role in various chemical and biological processes. Its potent oxidizing capabilities are harnessed in applications such as photodynamic therapy (PDT), photocatalysis, and fine chemical synthesis. The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of ¹O₂.

1H-Phenalen-1-one (PN) and its derivatives are recognized as highly efficient Type II photosensitizers, exhibiting near-unity singlet oxygen quantum yields.[1][2] These compounds absorb light and transfer the energy to ground state triplet oxygen (³O₂) to produce singlet oxygen.[1] This document provides a detailed protocol for measuring the singlet oxygen generation by 6-Bromo-1H-phenalen-1-one, a halogenated derivative of this important class of photosensitizers. While specific photophysical data for this compound is not extensively reported, substitutions on the phenalenone skeleton, including halogens, that are not strongly electron-donating do not significantly diminish the high singlet oxygen quantum yield.[3] Therefore, the protocols outlined below are based on established methods for phenalenone and its derivatives.

Physicochemical Properties of Phenalenone Derivatives

The photophysical properties of photosensitizers are critical for their application. The following table summarizes key data for the parent compound, 1H-phenalen-1-one, and general observations for its derivatives.

| Compound | Absorption Max (λmax) | Extinction Coefficient (ε) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |

| 1H-phenalen-1-one (PN) | ~360 nm | ~10,000 M⁻¹cm⁻¹[1] | < 0.01[3] | ≈ 0.98[3] | Chloroform |

| General PN Derivatives | 330 - 430 nm (n → π*)[3][4] | Variable | Generally low (< 0.05)[1] | High (close to unity)[3][5] | Various |

Experimental Protocols

Two primary methods for the determination of singlet oxygen generation are detailed below: a direct method based on the detection of ¹O₂ phosphorescence and an indirect method using a chemical trap.

Protocol 1: Direct Measurement via Near-Infrared Phosphorescence

This method is the most direct and unambiguous way to detect singlet oxygen, by measuring its characteristic phosphorescence emission at approximately 1270 nm.[3]

Materials and Equipment:

-

This compound

-

1H-phenalen-1-one (as a reference standard, ΦΔ ≈ 0.98 in CHCl₃)[3]

-

Spectroscopic grade solvent (e.g., chloroform, acetonitrile)

-

Fluorometer equipped with:

-

Excitation source (e.g., Xenon lamp or laser)

-

Excitation and emission monochromators

-

A near-infrared (NIR) detector sensitive in the 1270 nm region (e.g., InGaAs detector)

-

-

Quartz cuvettes (4-sided clear)

-

UV-Vis Spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of this compound and the reference standard (1H-phenalen-1-one) in the chosen solvent.

-

Prepare working solutions with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Measure the UV-Vis absorption spectra of all sample and reference solutions to determine the absorbance at the chosen excitation wavelength.

-

-

Phosphorescence Measurement:

-

Set the excitation wavelength of the fluorometer (e.g., 360 nm).

-

Scan the emission spectrum from 1200 nm to 1350 nm to detect the characteristic singlet oxygen phosphorescence peak at ~1270 nm.

-

Record the integrated intensity of the phosphorescence signal for both the sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths, detector settings).

-

-

Calculation of Singlet Oxygen Quantum Yield (ΦΔ): The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated relative to the standard (ΦΔ_std) using the following equation:

ΦΔ_sample = ΦΔ_std * (I_sample / I_std) * (A_std / A_sample)

Where:

-

I_sample and I_std are the integrated phosphorescence intensities of the sample and standard, respectively.

-

A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.

-

Protocol 2: Indirect Measurement using a Chemical Trap (e.g., 9,10-Anthracenediyl-bis(methylene)dimalonic acid - ABDA)

This method relies on a chemical probe that reacts with singlet oxygen, leading to a measurable change in its spectroscopic properties (e.g., absorbance or fluorescence). ABDA is a common trap that is bleached by singlet oxygen.[1]

Materials and Equipment:

-

This compound

-

Reference photosensitizer (e.g., 1H-phenalen-1-one or Rose Bengal)

-

9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA)

-

Phosphate-buffered saline (PBS) or other suitable solvent

-

Light source with a specific wavelength for irradiation (e.g., filtered lamp or LED)

-

UV-Vis Spectrophotometer

-

Magnetic stirrer and stir bars

-

Quartz cuvettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of ABDA in a suitable solvent (e.g., DMSO).

-

Prepare stock solutions of this compound and the reference photosensitizer.

-

In a quartz cuvette, prepare a solution containing a known concentration of the photosensitizer and ABDA in the desired solvent (e.g., PBS with a small percentage of DMSO to aid solubility). The final concentration of the photosensitizer should result in an absorbance of ~0.1 at the irradiation wavelength, and the initial absorbance of ABDA at its maximum (~378 nm) should be around 1.0.

-

-

Irradiation and Monitoring:

-

Place the cuvette in the UV-Vis spectrophotometer and record the initial absorbance spectrum of the solution, focusing on the absorbance of ABDA.

-

Irradiate the solution with the light source while stirring.

-

At regular time intervals, stop the irradiation and record the absorbance spectrum of ABDA.

-

Continue this process until a significant decrease in ABDA absorbance is observed.

-

Repeat the experiment with the reference photosensitizer under identical conditions.

-

-

Data Analysis:

-

Plot the absorbance of ABDA at its maximum wavelength as a function of irradiation time for both the sample and the reference.

-

Determine the initial rate of ABDA photobleaching (k) from the slope of the linear portion of the plot for both the sample (k_sample) and the reference (k_std).

-

-

Calculation of Singlet Oxygen Quantum Yield (ΦΔ): The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:

ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (P_std / P_sample)

Where:

-

ΦΔ_std is the known singlet oxygen quantum yield of the reference photosensitizer.

-

k_sample and k_std are the rates of ABDA photobleaching for the sample and standard, respectively.

-

P_sample and P_std are the rates of photon absorption by the sample and standard, which are proportional to (1 - 10⁻ᴬ), where A is the absorbance at the irradiation wavelength.

-

Visualizations

Singlet Oxygen Generation Pathway

The following diagram illustrates the mechanism of Type II photosensitization, by which this compound generates singlet oxygen.

Caption: Type II photosensitization mechanism.

Experimental Workflow for Direct Detection

This diagram outlines the steps for the direct measurement of singlet oxygen phosphorescence.

Caption: Workflow for direct singlet oxygen detection.

Experimental Workflow for Indirect Detection

This diagram shows the workflow for the indirect measurement of singlet oxygen using a chemical trap.

Caption: Workflow for indirect singlet oxygen detection.

References

- 1. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Cellular Uptake and Localization of 6-Bromo-1H-phenalen-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the cellular uptake and subcellular localization of 6-Bromo-1H-phenalen-1-one, a compound of interest for its potential as a photosensitizer in photodynamic therapy (PDT). The protocols outlined below are designed to be adaptable to various cell lines and experimental setups.

Introduction

This compound belongs to the phenalenone class of compounds, which are recognized for their high singlet oxygen quantum yield.[1][2][3][4] This property makes them promising candidates for PDT, a cancer treatment modality that utilizes a photosensitizer, light, and oxygen to induce cell death.[1] Understanding the cellular uptake and subcellular localization of these compounds is critical for optimizing their therapeutic efficacy and elucidating their mechanism of action. Bromination of the phenalenone core can enhance the heavy-atom effect, potentially leading to more efficient singlet oxygen production.[1] Some phenalenone derivatives exhibit fluorescence, which can be leveraged for imaging and localization studies.[1]

Data Presentation

Quantitative analysis of this compound uptake can be achieved through various methods, including fluorescence-based assays, flow cytometry, and mass spectrometry. The following tables provide a template for organizing and presenting the collected data.

Table 1: Time-Dependent Cellular Uptake of this compound

| Incubation Time (hours) | Intracellular Concentration (µM or ng/10^6 cells) | Standard Deviation |

| 0.5 | ||

| 1 | ||

| 2 | ||

| 4 | ||

| 8 | ||

| 12 | ||

| 24 |

Table 2: Dose-Dependent Cellular Uptake of this compound

| External Concentration (µM) | Intracellular Concentration (µM or ng/10^6 cells) | Standard Deviation |

| 1 | ||

| 5 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| 100 |

Experimental Protocols

The following are detailed protocols for key experiments to determine the cellular uptake and localization of this compound.

Protocol 1: Quantification of Cellular Uptake by Fluorescence Spectroscopy

This protocol is suitable if this compound exhibits intrinsic fluorescence.

Materials:

-

This compound stock solution (in DMSO)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Lysis buffer (e.g., RIPA buffer)

-

Microplate reader with fluorescence capabilities

-

Hemocytometer or automated cell counter

-

Multi-well cell culture plates (e.g., 24-well or 96-well)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere overnight.

-

Compound Treatment: Prepare working solutions of this compound in complete cell culture medium at the desired concentrations. Remove the old medium from the cells and add the medium containing the compound.

-

Incubation: Incubate the cells for various time points (for time-dependent studies) or with different concentrations (for dose-dependent studies) at 37°C in a humidified incubator with 5% CO2.

-

Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any compound adhering to the cell surface.

-

Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes with gentle agitation.

-

Lysate Collection: Collect the cell lysates and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

-

Fluorescence Measurement: Transfer the supernatant to a new microplate and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for this compound.

-

Standard Curve: Prepare a standard curve of this compound in the lysis buffer to determine the concentration of the compound in the cell lysates.

-

Cell Number Normalization: Determine the cell number in parallel wells for each condition to normalize the uptake data (e.g., per million cells).

Protocol 2: Subcellular Localization by Fluorescence Microscopy

This protocol allows for the visualization of the compound's distribution within the cell.

Materials:

-

This compound

-

Cells grown on glass coverslips or in imaging-grade multi-well plates

-

Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for endoplasmic reticulum)

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium with DAPI (for nuclear staining)

-

Fluorescence or confocal microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips or imaging plates and treat with this compound as described in Protocol 1.

-

Organelle Staining (Optional, for co-localization): During the last 30-60 minutes of incubation with the compound, add the desired organelle-specific probe to the medium, following the manufacturer's instructions.

-

Washing: Wash the cells three times with warm PBS.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization (if required for antibody staining, not always necessary for small molecules): If needed, permeabilize the cells with permeabilization buffer for 10 minutes.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Acquire images in the respective channels for DAPI (blue), this compound (if fluorescent), and the organelle probe.

-

Image Analysis: Merge the images to determine the subcellular localization of this compound by observing the overlap of its signal with those of the specific organelle markers.

Protocol 3: Quantification of Cellular Uptake by Flow Cytometry

This protocol is a high-throughput method for quantifying cellular uptake based on the compound's fluorescence.

Materials:

-

This compound

-

Cell suspension

-

Flow cytometer

-

FACS tubes

Procedure:

-

Cell Treatment: Treat cells in suspension or adherent cells that are later detached with trypsin.

-

Incubation: Incubate the cells with the compound for the desired time and at the desired concentration.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation and resuspension.

-

Resuspension: Resuspend the cells in a suitable buffer (e.g., FACS buffer: PBS with 1% FBS).

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the cells with the appropriate laser and detect the emission in the corresponding channel.

-

Data Analysis: Gate the live cell population based on forward and side scatter. The geometric mean fluorescence intensity of the gated population is proportional to the amount of internalized compound.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway for this compound.

References

- 1. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PubMed [pubmed.ncbi.nlm.nih.gov]